molecular formula C7H11N3O B1337134 6-Propoxypyridazin-3-amine CAS No. 90008-50-7

6-Propoxypyridazin-3-amine

Cat. No.: B1337134
CAS No.: 90008-50-7
M. Wt: 153.18 g/mol
InChI Key: YXEDABZQSZKQKZ-UHFFFAOYSA-N
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Description

6-Propoxypyridazin-3-amine is an organic compound with the molecular formula C7H11N3O It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxypyridazin-3-amine typically involves the reaction of 3-chloropyridazine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Propoxypyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridazin-3-amines.

Scientific Research Applications

6-Propoxypyridazin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Propoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with an oxygen atom at the third position of the pyridazine ring.

    6-Methoxypyridazin-3-amine: A similar compound with a methoxy group instead of a propoxy group.

Uniqueness: 6-Propoxypyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-propoxypyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEDABZQSZKQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440965
Record name 6-Propoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-50-7
Record name 6-Propoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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